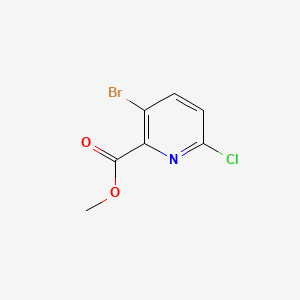

Methyl 3-bromo-6-chloropicolinate

Descripción general

Descripción

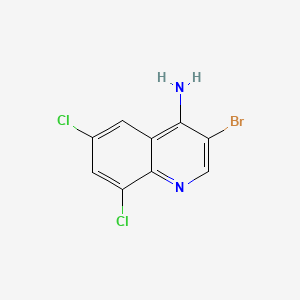

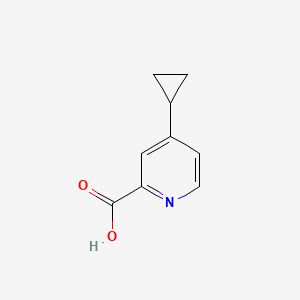

“Methyl 3-bromo-6-chloropicolinate” is a chemical compound with the molecular formula C7H5BrClNO2 . It has a molecular weight of 250.48 . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for “Methyl 3-bromo-6-chloropicolinate” is 1S/C7H5BrClNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 3-bromo-6-chloropicolinate” is a solid or semi-solid or liquid compound . The compound is typically shipped at normal temperatures .Aplicaciones Científicas De Investigación

Alternative Fumigants and Environmental Impact

Research on alternatives to methyl bromide fumigation, due to its ozone-depleting effects, has explored water-soluble formulations of fumigants like chloropicrin and their application through drip irrigation systems. This approach aims for economic and environmental benefits, reducing worker exposure and allowing for the combination of fumigants. Studies developed techniques for applying these alternatives effectively, focusing on optimal application rates, soil conditions, and the use of plastic mulches to enhance application efficiency (Ajwa et al., 2002).

Health Implications of Chloropicrin Use

The health effects of chloropicrin, a potential alternative to methyl bromide, have been reviewed, highlighting its use in agriculture and the associated health risks. The review suggests the need for further research and mitigation measures to minimize human exposure and health risks associated with chloropicrin applications in agricultural settings (Oriel et al., 2009).

Vegetable Crop Production Alternatives

In Florida, the phase-out of methyl bromide led to research on alternatives for controlling soil-borne pests in vegetable crop production. Alternatives such as 1,3-dichloropropene and chloropicrin have been studied for their efficacy, highlighting the absence of a definitive one-to-one replacement and the importance of combining active ingredients for effective pest management (Santos & Gilreath, 2006).

Electrochemical Surface Finishing and Energy Storage

The review of electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and their mixtures discusses the progress in electroplating and energy storage applications. This technology has regained interest due to the ability to handle RTILs more easily, offering environmentally friendly solutions for electroplating and energy storage (Tsuda, Stafford, & Hussey, 2017).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 3-bromo-6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCPBNNLVCVDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673233 | |

| Record name | Methyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-6-chloropicolinate | |

CAS RN |

1214328-96-7 | |

| Record name | Methyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)